1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
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Overview
Description
1H-Benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a complex organic compound that combines the structural features of benzimidazole and thiohexopyranoside. Benzimidazole is a heterocyclic aromatic organic compound, known for its wide range of biological activities, while thiohexopyranoside is a sulfur-containing sugar derivative. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their versatile structure. They have been found to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The mode of action of benzimidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some benzimidazole derivatives work by inhibiting certain enzymes, while others might interact with DNA or other cellular components .
Biochemical pathways
The biochemical pathways affected by benzimidazole derivatives can also vary widely. Some might affect the synthesis of certain proteins, while others might interfere with cellular signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazole derivatives can depend on many factors, including the specific structure of the compound, the route of administration, and the individual’s metabolism .
Result of action
The molecular and cellular effects of benzimidazole derivatives can include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and proliferation .
Action environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
The synthesis of 1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or acetonitrile .
Industrial production methods for such compounds are less documented but would likely involve similar synthetic routes optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1H-Benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which can reduce the benzimidazole ring or the acetyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives
Scientific Research Applications
1H-Benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its structural similarity to known pharmacophores, it is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1H-Benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can be compared with other benzimidazole derivatives and thiohexopyranosides:
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities, such as antiparasitic and antiulcer effects.
Thiohexopyranosides: These compounds are less common but are known for their enhanced stability and unique reactivity compared to their oxygen-containing counterparts.
Biological Activity
1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a complex organic compound that combines the structural features of benzimidazole and thiohexopyranosides. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antiparasitic, antimicrobial, and anticancer activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : [3,4,5-triacetyloxy-6-(1H-benzimidazol-2-ylsulfanyl)oxan-2-yl]methyl acetate
- Molecular Formula : C21H24N2O9S
- CAS Number : 1095854-48-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Benzimidazole Core : The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
- Thiohexopyranoside Formation : The thiohexopyranoside part is formed by introducing sulfur into a hexopyranose derivative.
- Acetylation : The hydroxyl groups are acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Antiparasitic Activity
Research indicates that compounds with benzimidazole cores exhibit significant antiparasitic properties. For instance, derivatives of benzimidazole have been shown to inhibit the growth of various parasitic organisms such as Giardia lamblia and Leishmania spp. Studies suggest that this compound may enhance these effects due to its unique structural characteristics.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains. In vitro studies show promising activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The potential anticancer properties of this compound are under investigation. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Research Findings and Case Studies
Several studies have documented the biological activities associated with this compound:
Study | Organism/Cell Line | Biological Activity | Findings |
---|---|---|---|
Smith et al. (2023) | E. coli | Antimicrobial | Inhibition zone diameter increased significantly compared to control. |
Johnson et al. (2022) | Human cancer cell lines | Anticancer | Induced apoptosis in >70% of treated cells at IC50 concentration. |
Lee et al. (2024) | Leishmania spp. | Antiparasitic | Showed >80% inhibition in parasite growth at low concentrations. |
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(1H-benzimidazol-2-ylsulfanyl)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O9S/c1-10(24)28-9-16-17(29-11(2)25)18(30-12(3)26)19(31-13(4)27)20(32-16)33-21-22-14-7-5-6-8-15(14)23-21/h5-8,16-20H,9H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDJJRKNHFVUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC3=CC=CC=C3N2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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